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molecular formula C16H13NO2 B8709450 1-Amino-6,7-dimethylanthracene-9,10-dione CAS No. 3056-97-1

1-Amino-6,7-dimethylanthracene-9,10-dione

Cat. No. B8709450
M. Wt: 251.28 g/mol
InChI Key: OEKGYCGWQZJFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966775

Procedure details

50 Parts of 2,3-dimethyl-5-hydroxylaminoanthraquinone was added to a mixture of 600 parts of methyl alcohol, 200 parts of water and 60 parts of a 35 % aqueous hydrochloric acid and the mixture was heated with stirring to 70°C, then added thereto 15 parts of zinc dust little by little over 1 hour. The reaction mixture was maintained at 70°C for additional 3 hours and then cooled to 25°C and filtered. The residue was washed with water and dried to obtain 42.8 parts of 2,3-dimethyl-5-aminoanthraquinone of a purity of 95 %.
Name
2,3-dimethyl-5-hydroxylaminoanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
600
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:15]([CH3:16])=[CH:14][C:13]2[C:12](=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][C:10]=3[NH:18]O)[C:5](=[O:20])[C:4]=2[CH:3]=1.CO.Cl>[Zn].O>[CH3:1][C:2]1[C:15]([CH3:16])=[CH:14][C:13]2[C:12](=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][C:10]=3[NH2:18])[C:5](=[O:20])[C:4]=2[CH:3]=1

Inputs

Step One
Name
2,3-dimethyl-5-hydroxylaminoanthraquinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=2C(C3=CC=CC(=C3C(C2C=C1C)=O)NO)=O
Name
600
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring to 70°C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained at 70°C for additional 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25°C
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=CC=2C(C3=CC=CC(=C3C(C2C=C1C)=O)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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